Cas no 2022916-60-3 (1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole)

1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
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- 2022916-60-3
- EN300-651610
- 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole
-
- インチ: 1S/C5H7IN4/c6-5-3-8-9-10(5)4-1-7-2-4/h3-4,7H,1-2H2
- InChIKey: HQFLMGHFCICRPR-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=NN1C1CNC1
計算された属性
- せいみつぶんしりょう: 249.97154g/mol
- どういたいしつりょう: 249.97154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-651610-1.0g |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole |
2022916-60-3 | 1g |
$0.0 | 2023-06-07 |
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole 関連文献
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazoleに関する追加情報
Comprehensive Overview of 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole (CAS No. 2022916-60-3): Structure, Applications, and Research Insights
The compound 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole (CAS No. 2022916-60-3) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, combining an azetidine ring with an iodo-substituted triazole, makes it a versatile intermediate for drug discovery and material science. Researchers are particularly interested in its potential as a click chemistry building block, enabling efficient synthesis of complex molecular architectures.
In recent years, the demand for triazole derivatives has surged due to their broad biological activities, including antimicrobial and anti-inflammatory properties. The presence of the iodo group in this compound further enhances its utility in cross-coupling reactions, a topic frequently searched in organic chemistry forums. This aligns with the growing trend of sustainable synthesis, where researchers seek atom-efficient methods to reduce waste. The azetidine moiety also contributes to its metabolic stability, a critical factor in drug design discussions.
From a structural perspective, the 1,2,3-triazole core is known for its robust hydrogen-bonding capacity, making it valuable in supramolecular chemistry. This feature is often highlighted in queries about molecular recognition and crystal engineering. Meanwhile, the iodine atom offers opportunities for radio-labeling, a technique widely explored in imaging and diagnostic applications. Such multidisciplinary relevance positions CAS No. 2022916-60-3 as a compound of interest across academia and industry.
Current research hotspots, such as targeted drug delivery and bioorthogonal chemistry, further amplify the significance of this molecule. Its compatibility with Cu-free click reactions addresses concerns about copper toxicity in biological systems—a frequent search topic among biochemists. Additionally, the azetidine scaffold is increasingly studied for its role in improving bioavailability, a key challenge in modern pharmacology.
In summary, 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole exemplifies the convergence of synthetic utility and biomedical potential. Its adaptability to high-throughput screening and fragment-based drug discovery aligns with contemporary research priorities, ensuring its continued relevance in scientific literature and industrial applications.
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